molecular formula C11H12N6O4S B601277 Cefazolin Impurity C CAS No. 56842-77-4

Cefazolin Impurity C

Número de catálogo: B601277
Número CAS: 56842-77-4
Peso molecular: 324.32 g/mol
Clave InChI: DGYURGWZOSQCFG-GMSGAONNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefazolin Impurity C is a structurally related compound formed during the synthesis or degradation of cefazolin sodium, a first-generation cephalosporin antibiotic. For example:

  • Impurity K (Cefazolin deacylated): Lacks the 7-side chain but retains the 3-methylthiadiazole (MMTD) group, which is critical for teratogenicity .
  • Impurity M (Cefazolin epimer): An R/S isomer of cefazolin with altered spatial configuration at the 7-side chain, affecting absorption and toxicity .
  • Impurity F (MMTD): The 3-side chain of cefazolin sodium, linked to severe developmental toxicity in zebrafish .

These impurities are monitored using HPLC and spectroscopic techniques (LC-MS/MS, NMR) to ensure compliance with pharmacopeial standards .

Métodos De Preparación

Forced Degradation Strategies for Impurity Generation

Forced degradation studies are critical for simulating stability challenges and elucidating impurity formation pathways. Cefazolin sodium undergoes degradation under acidic, alkaline, oxidative, photolytic, and thermal conditions, yielding distinct impurities.

Acidic Degradation

Exposure to 0.1N hydrochloric acid (HCl) at room temperature for 2.5 hours induces hydrolysis of the β-lactam ring, producing cefazoloic acid and subsequent lactonization to form cefazolin lactone (Impurity-I) . Optimized conditions (pH 3.5, UV light for 12 hours) increase Impurity-I yields to 3% . The mechanism involves decarboxylation and rearrangement, expelling the cephem nucleus to yield N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide .

Alkaline Degradation

Treatment with 0.2N sodium hydroxide (NaOH) at elevated temperatures (10 minutes at 80°C) generates 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II), reaching 10% impurity content . Base-mediated ring expansion of the thiazolidine moiety forms the thiazine structure .

Photolytic Degradation

UV light exposure (254 nm) at pH 3.5 promotes radical-mediated oxidation and cleavage, amplifying Impurity-I formation. This pathway is synergistic with acidic conditions, highlighting the role of protonation in destabilizing the β-lactam ring .

Table 1: Forced Degradation Conditions and Impurity Yields

Stress ConditionParametersMajor ImpurityYield (%)
Acidic (HCl)0.1N, 25°C, 2.5 hoursCefazolin lactone0.3
Acidic (optimized)pH 3.5, UV light, 12 hoursImpurity-I3.0
Alkaline (NaOH)0.2N, 80°C, 10 minutesImpurity-II10.0
Photolytic254 nm, pH 3.5, 12 hoursImpurity-I3.0

Synthetic Routes to Cefazolin-Related Impurities

Impurities often originate from side reactions during cefazolin synthesis. The condensation of 7-aminocephalosporanic acid (7-ACA) with tetrazolylacetic acid (TAA) and 5-methyl-1,3,4-thiadiazole-2-thiol (MMTD) under acidic or basic catalysis can yield structural analogs and epimers .

Epimerization at C-7

The 7S-epimer of cefazolin (Impurity M) forms under mild alkaline conditions due to keto-enol tautomerism at the C-7 position . Epimerization reduces antibacterial activity and is monitored via chiral HPLC .

Lactone Formation

Intramolecular esterification of cefazoloic acid in acidic media produces cefazolin lactone (Impurity I). This reaction is favored at pH < 4 and temperatures above 30°C .

Table 2: Synthetic Byproducts and Formation Conditions

ByproductPrecursorConditionsKey Structural Feature
Cefazolin lactoneCefazoloic acidpH 3.5, 30°C, 12 hoursSix-membered lactone ring
7S-EpimerCefazolin sodiumpH 8.5, 25°C, 24 hoursInverted configuration at C-7
Deacylated cefazolinCefazolin sodiumAqueous hydrolysis, 40°CLoss of tetrazolylacetyl group

Isolation and Purification Techniques

Preparative high-performance liquid chromatography (HPLC) is the cornerstone of impurity isolation.

Preparative HPLC Parameters

  • Column : YMC-ODS-A C18 (250 × 50 mm), 10 μm

  • Mobile Phase : Water:acetonitrile (99:1, v/v)

  • Flow Rate : 30 mL/min

  • Detection : UV at 210 nm

Structural Elucidation of Impurities

Spectroscopic techniques are employed to characterize isolated impurities.

Nuclear Magnetic Resonance (NMR)

  • Impurity-I :

    • 1H NMR: δ 9.25 ppm (tetrazole-H), δ 5.44 ppm (methylene-H), δ 3.37 ppm (doublet, J = 5.26 Hz) .

    • 13C NMR: δ 170.0 ppm (carbonyl), δ 90.0 ppm (methine) .

  • Impurity-II :

    • 1H NMR: δ 6.82 ppm (thiazine-H), δ 2.95 ppm (methylidene) .

Mass Spectrometry

  • Impurity-I : LC-MS/MS (negative mode) shows fragments at m/z 168 (dehydration), 112 (CO loss), and 69 (tetrazolide) .

  • Impurity-II : High-resolution MS confirms molecular formula C14H15N7O5S .

Mechanistic Pathways of Impurity Formation

Acid-Mediated Degradation

Protonation of the β-lactam nitrogen increases ring strain, leading to hydrolysis and subsequent lactonization .

Base-Mediated Degradation

Hydroxide ion attack at the C-8 carbonyl forms a tetrahedral intermediate, which collapses to expel MMTD and generate the thiazine moiety .

Analytical Method Validation

Stability-indicating HPLC methods are validated per ICH guidelines:

  • Linearity : R² > 0.999 for impurities (0.05–0.5%) .

  • Accuracy : 98–102% recovery .

  • Precision : RSD < 2% for retention times .

Toxicological Implications

Zebrafish embryo models reveal dose-dependent embryotoxicity for impurities containing MMTD or tetrazole groups . For example:

  • Impurity F (MMTD) : LC50 = 30 μM, causing pericardial edema and axial malformations .

  • Impurity A (TAA) : LC50 = 45 μM, inducing neurobehavioral deficits .

Análisis De Reacciones Químicas

El Ácido 7-[1-(1H)-Tetrazolylacetamido]desacetoxi-cefalosporánico experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.

    Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores comunes.

    Sustitución: El grupo tetrazolylacetamido puede participar en reacciones de sustitución con varios reactivos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Toxicity Assessments

Recent studies have focused on the toxicological impact of various cefazolin impurities, including Impurity C. Research utilizing zebrafish models has demonstrated that certain structural components within these impurities correlate with specific toxic effects:

  • Embryonic Development : Studies indicate that certain impurities can lead to teratogenic effects, including deformities in embryonic development. For instance, the structure-toxicity relationship revealed that specific functional groups within impurities could induce cardiac and neurobehavioral toxicity in zebrafish larvae .
  • Cardiotoxicity : The cardiotoxic effects observed with cefazolin impurities are particularly concerning. Impurity G (7-aminocephalosporanic acid) exhibited significant cardiac toxicity, leading to atrioventricular conduction blocks in experimental models .

The analytical techniques employed to identify and quantify cefazolin impurities include:

  • High-Performance Liquid Chromatography (HPLC) : This method is essential for separating and characterizing the various degradation products and impurities present in cefazolin formulations. Studies have successfully isolated unknown impurities using gradient reversed-phase HPLC coupled with mass spectrometry (LC-MS/MS) to elucidate their structures .
  • Mass Spectrometry : LC-MS/MS provides detailed fragmentation patterns that aid in identifying the molecular structure of impurities. For example, specific mass spectral fragments corresponding to degradation pathways have been documented, enhancing our understanding of how these impurities form during storage or processing .

Table 2: Analytical Techniques for Cefazolin Impurities

TechniquePurpose
HPLCSeparation and quantification
LC-MS/MSStructural elucidation
Nuclear Magnetic Resonance (NMR)Confirmation of molecular structure

Case Studies

Several case studies have provided insights into the implications of cefazolin impurities:

  • Case Study 1 : A study assessed the embryotoxic effects of cefazolin sodium impurities using zebrafish embryos. It was found that exposure to impurity F resulted in significant developmental abnormalities compared to controls .
  • Case Study 2 : Another research effort focused on the degradation pathways leading to impurity formation in cefazolin sodium. The study utilized HPLC and LC-MS/MS to track the stability of cefazolin under various conditions, revealing critical insights into how environmental factors influence impurity levels .

Regulatory Considerations

The presence of impurities like Cefazolin Impurity C raises important regulatory questions regarding drug safety standards. Regulatory agencies require comprehensive impurity profiling as part of quality control measures to ensure patient safety.

Mecanismo De Acción

El mecanismo de acción del Ácido 7-[1-(1H)-Tetrazolylacetamido]desacetoxi-cefalosporánico implica su interacción con objetivos y vías moleculares específicos. El compuesto puede ejercer sus efectos uniéndose a enzimas bacterianas e inhibiendo su actividad, lo que interrumpe la síntesis de la pared celular bacteriana. Este mecanismo es similar al de otros antibióticos cefalosporínicos, que se dirigen a las proteínas de unión a la penicilina e interfieren con la reticulación del peptidoglicano en las paredes celulares bacterianas .

Comparación Con Compuestos Similares

Structural and Functional Differences

Cefazolin impurities are categorized into three groups based on structural deviations (Table 1):

Group Impurities Structural Features Key Effects
1 A (TAA), G (7-ACA), F (MMTD) Basic structural units of cefazolin (7- or 3-side chains) Impurity F (MMTD) causes body axis bending and notochord distortion in zebrafish .
2 H, I (lactone), J (acetoxy analog) Modified 3-side chain; same 7-side chain as cefazolin Lower embryotoxicity compared to Group 1 .
3 K (deacylated), M (epimer), N Same 3-side chain as cefazolin; altered 7-side chain configuration or absence Impurity K has 10x higher in vivo absorption than cefazolin, enhancing toxicity .

Toxicological Profiles

Embryotoxicity in Zebrafish (Table 2):

Impurity TD50 (mmol/L) In Vivo Absorption Key Phenotypes
F (MMTD) 0.5 High Shortened body length, S-shaped notochord
K 0.5 Moderate Similar to F but with reduced severity
M 2.0 Low Mild pericardial edema, hybrid TAA/MMTD effects
G (7-ACA) 0.1 Low Highest toxicity; severe developmental arrest

Cardiotoxicity :

  • Impurity F reduces zebrafish larval heart rate by 50% at 0.5 mmol/L, while cefazolin restores normal rates at higher concentrations .
  • Impurities K, M, and N show minimal cardiac effects despite varying absorption levels .

Analytical and Pharmacopeial Considerations

  • Chromatographic Separation : The European Pharmacopoeia mandates a separation factor ≥2.0 between cefazolin and impurities (e.g., Impurity H) .
  • Quantification Limits: Impurity detection thresholds are validated using normalized HPLC methods, with relative response factors (RRF) calibrated via quantitative NMR .

Key Research Findings

Structural Determinants of Toxicity :

  • The MMTD group (Impurity F) is the primary teratogen, while the 7-side chain configuration (e.g., Impurity M) modulates absorption and toxicity .
  • Epimerization (Impurity M) reduces in vivo concentrations by 10x compared to cefazolin, altering toxicity profiles .

Clinical Relevance :

  • Impurity G (7-ACA) exhibits the strongest toxicity, necessitating strict control in drug formulations .
  • Cefazolin’s efficacy in bone/joint infections (median serum concentration: 60.75 mg/L) is unaffected by impurities at pharmacopeial limits .

Actividad Biológica

Cefazolin, a first-generation cephalosporin antibiotic, is primarily known for its effectiveness against a broad spectrum of gram-positive and some gram-negative bacteria. However, the presence of impurities, particularly Cefazolin Impurity C, raises important questions regarding its biological activity and safety profile. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Overview of Cefazolin and Its Impurities

Cefazolin is widely used in clinical settings for treating various bacterial infections. It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) within the bacterial cell wall . Despite its efficacy, the presence of degradation products and impurities can influence its pharmacological properties and safety.

Impurity Characterization

This compound is one of several degradation products that can arise from the chemical instability of cefazolin under certain conditions. Research indicates that impurities can impact the drug's safety and efficacy. For example, a study identified several degradation impurities in cefazolin sodium using high-performance liquid chromatography (HPLC), including Impurity C .

Anti-inflammatory Effects

Recent studies have demonstrated that cefazolin exhibits anti-inflammatory properties. In vitro experiments showed that cefazolin could reduce the proliferation of peripheral blood mononuclear cells (PBMCs) when stimulated by various interleukins (IL-2, IL-4, IL-15) . Notably, it inhibited the production of pro-inflammatory cytokines such as IFN-γ, IL-17, and TNF-α. This suggests that cefazolin may modulate immune responses beyond its antibacterial action.

Toxicity Studies

A significant aspect of understanding this compound involves assessing its toxicity. A study conducted on zebrafish embryos evaluated the embryotoxicity and developmental effects of multiple cefazolin impurities, including Impurity C. The results indicated varying degrees of toxicity among different impurities, with some showing significant effects on embryo development and motor function .

Case Studies

Case Study 1: Complicated Urinary Tract Infections (cUTIs)
In a clinical setting, cefazolin was reported as an effective treatment for cUTIs caused by susceptible strains of Escherichia coli. The case highlighted the importance of accurately reporting cefazolin susceptibility to guide treatment decisions effectively .

Case Study 2: Systemic Infections
Another case documented the successful use of cefazolin in treating systemic infections due to Klebsiella pneumoniae. The patient's response to treatment was monitored closely to evaluate the drug's efficacy against this pathogen .

Data Tables

The following table summarizes key findings related to the biological activity and toxicity of this compound:

Parameter Cefazolin This compound
Mechanism of Action Inhibition of cell wall synthesisPotential modulation of immune response
Toxicity Level LowModerate (based on zebrafish studies)
Efficacy against Gram-positive HighUnknown
Efficacy against Gram-negative ModerateUnknown
Anti-inflammatory Activity PresentUnknown

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Cefazolin Impurity C in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is widely used. Calibration curves (e.g., y=13.9x+0.0525y = 13.9x + 0.0525) should be established for Impurity C within the linear range of 0.05–10 μg/mL, ensuring a correlation coefficient (rr) ≥0.9998 . For method validation, include specificity testing against structurally related impurities (e.g., delta-3 and delta-4 isomers) and system suitability criteria (tailing factor ≤2.0, injection precision RSD ≤1.0%) . Quantitative NMR (qNMR) can supplement HPLC data by determining relative response factors (RRFs) for impurities lacking reference standards .

Q. How can researchers confirm the structural identity of this compound during synthesis?

  • Methodology : Combine spectral characterization using 1H^1H-NMR and mass spectrometry (MS) with chromatographic retention time matching (e.g., relative retention time ~0.84 under Pharmacopeial Forum conditions) . Compare synthesized impurities against pharmacopeial reference standards (CAS 56842-77-4) to verify molecular formula (C11H12N6O4S\text{C}_{11}\text{H}_{12}\text{N}_6\text{O}_4\text{S}, MW 324.32) and purity (≥95%) . For novel impurities, provide elemental analysis and stability data under ICH stress conditions (e.g., hydrolysis, oxidation) .

Q. What are the regulatory requirements for impurity profiling of this compound?

  • Methodology : Follow ICH Q3A/B guidelines, ensuring total impurities ≤3.5% and individual unspecified impurities ≤0.1% . Validate analytical methods per USP <1225>, including specificity, accuracy (spike recovery 98–102%), and robustness (pH/temperature variations) . Submit structural elucidation data (e.g., NMR, IR) and batch-specific impurity profiles for regulatory filings, emphasizing process-related origins (e.g., synthesis intermediates) .

Advanced Research Questions

Q. How should researchers address discrepancies in impurity quantification data between HPLC and NMR methods?

  • Methodology : Perform cross-validation using a system suitability solution containing Cefazolin and Impurity C. Calculate RRFs via qNMR (e.g., using deuterated solvents and internal standards) to harmonize HPLC peak areas . Investigate matrix effects (e.g., excipient interference) by spiking impurity standards into placebo formulations. Replicate studies under controlled conditions (ambient vs. accelerated stability) to identify method-specific biases .

Q. What experimental approaches assess the developmental toxicity of this compound in preclinical models?

  • Methodology : Use zebrafish embryos (Danio rerio) for high-throughput toxicity screening. Expose embryos to Impurity C (0.05–10 μg/mL) during gastrulation (6–24 h post-fertilization) and monitor teratogenic effects (e.g., yolk sac edema, spinal curvature). Calculate LC50_{50} and compare toxicity thresholds to parent drug (Cefazolin) using validated endpoints (e.g., heartbeat, hatching rate) . For mechanistic studies, perform transcriptomic analysis to identify dysregulated pathways (e.g., oxidative stress) .

Q. What strategies optimize the detection of degradation products related to this compound under accelerated stability conditions?

  • Methodology : Conduct forced degradation studies (40°C/75% RH for 6 months) and analyze samples using UPLC-MS/MS. Identify major degradation pathways (e.g., hydrolysis, dimerization) by tracking mass shifts (e.g., +18 Da for hydrolysis products). Develop stability-indicating methods with orthogonal selectivity (e.g., HILIC vs. reversed-phase HPLC) to resolve co-eluting impurities. Validate degradation kinetics using Arrhenius modeling to predict shelf-life .

Q. Key Considerations for Experimental Design

  • Contradiction Analysis : When replication fails (e.g., variable impurity levels across batches), perform root-cause analysis using design of experiments (DoE) to isolate critical process parameters (e.g., reaction temperature, pH) .
  • Method Transfer : Document column equivalency (e.g., C18 vs. phenyl-hexyl) and mobile phase adjustments (e.g., buffer molarity) to ensure inter-laboratory reproducibility .
  • Data Integrity : Archive raw chromatograms, spectral data, and batch records in tamper-evident formats (e.g., blockchain-secured databases) to comply with ALCOA+ principles .

Propiedades

IUPAC Name

(6R,7R)-3-methyl-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O4S/c1-5-3-22-10-7(9(19)17(10)8(5)11(20)21)13-6(18)2-16-4-12-14-15-16/h4,7,10H,2-3H2,1H3,(H,13,18)(H,20,21)/t7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYURGWZOSQCFG-GMSGAONNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56842-77-4
Record name (6R,7R)-7-(2-(1H-Tetrazol-1-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFAZOLIN 3-METHYL ANALOG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGB16683CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cefazolin Impurity C
Cefazolin Impurity C
Cefazolin Impurity C
Cefazolin Impurity C
Cefazolin Impurity C

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.